molecular formula C12H10F3NO3 B6241783 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 1453484-57-5

4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B6241783
CAS No.: 1453484-57-5
M. Wt: 273.2
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is a complex organic compound characterized by its trifluoromethyl group and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of novel therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to biological activity. The indole moiety may interact with various biological targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 3-Hydroxy-3-(trifluoromethyl)propanoic acid

  • 4,4,4-Trifluoro-3-hydroxybutyric acid

  • Indole-3-carboxylic acid

Uniqueness: 4,4,4-Trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid stands out due to its combination of trifluoromethyl and hydroxy groups on the indole ring. This unique structure provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1453484-57-5

Molecular Formula

C12H10F3NO3

Molecular Weight

273.2

Purity

95

Origin of Product

United States

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